molecular formula C9H10N2O2 B14859290 N-(2-Formyl-6-methylpyridin-4-YL)acetamide

N-(2-Formyl-6-methylpyridin-4-YL)acetamide

Cat. No.: B14859290
M. Wt: 178.19 g/mol
InChI Key: MVVLXMWXHGEKPX-UHFFFAOYSA-N
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Description

N-(2-Formyl-6-methylpyridin-4-YL)acetamide is a heterocyclic compound with the molecular formula C9H10N2O2 It is characterized by the presence of a pyridine ring substituted with a formyl group at the 2-position and a methyl group at the 6-position, along with an acetamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-6-methylpyridin-4-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 2-amino-6-methylpyridine with acetic anhydride to form N-(6-methylpyridin-2-yl)acetamide. This intermediate is then subjected to formylation using formic acid or formic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-6-methylpyridin-4-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-(2-Formyl-6-methylpyridin-4-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Formyl-6-methylpyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Formyl-6-methylpyridin-4-YL)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(2-formyl-6-methylpyridin-4-yl)acetamide

InChI

InChI=1S/C9H10N2O2/c1-6-3-8(11-7(2)13)4-9(5-12)10-6/h3-5H,1-2H3,(H,10,11,13)

InChI Key

MVVLXMWXHGEKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=O)NC(=O)C

Origin of Product

United States

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